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Introduction
Naphthol Green B, also known as Acid Green 1 or C.I. 10020, is a synthetic nitroso dye

belonging to the class of metal-complex dyes. It is an iron coordination complex of a sulfonated

derivative of 1-nitroso-2-naphthol.[1] This technical guide provides a comprehensive overview

of the chemical and physical properties of Naphthol Green B, focusing on its applications in

biological staining and quantitative analysis. This document is intended to be a valuable

resource, offering detailed data, experimental protocols, and visualizations to support its use in

a laboratory setting. While its tinctorial properties are well-documented, this guide also

addresses its interactions with biological macromolecules.[1]

Chemical and Physical Properties
Naphthol Green B is a dark green to black powder.[2] It is a water-soluble, iron-complex dye.

[3] The color and stability of Naphthol Green B are enhanced by the formation of a

coordination complex with an iron(III) ion.[1]

Quantitative Data Summary
The key physicochemical properties of Naphthol Green B are summarized in the table below

for easy reference and comparison.
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Property Value References

IUPAC Name

trisodium;iron(3+);tris(5-

oxidoimino-6-oxonaphthalene-

2-sulfonate)

[4]

Synonyms Acid Green 1, C.I. 10020 [2]

CAS Number 19381-50-1 [2]

Molecular Formula C₃₀H₁₅FeN₃Na₃O₁₅S₃ [4]

Molecular Weight 878.46 g/mol

Appearance Dark green to black powder [2]

Solubility

Soluble in water, moderately

soluble in polar solvents like

formic acid, methanol, and

hydrochloric acid. Insoluble in

non-polar solvents and glacial

acetic acid.

[5]

Absorption Maximum (λmax) 714 nm in water [2]

Melting Point 349.84 °C [2]

Experimental Protocols
This section provides detailed methodologies for key experiments involving Naphthol Green B.

Determination of Molar Absorptivity
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a

given wavelength. It can be determined using the Beer-Lambert law, A = εlc, where A is the

absorbance, l is the path length of the cuvette, and c is the concentration of the solution.

Materials:

Naphthol Green B
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Distilled water

Spectrophotometer

Cuvettes (e.g., 1 cm path length)

Volumetric flasks and pipettes

Analytical balance

Procedure:

Prepare a stock solution: Accurately weigh a known mass of Naphthol Green B and

dissolve it in a known volume of distilled water in a volumetric flask to create a stock solution

of known concentration.

Prepare a series of dilutions: Prepare a series of dilutions of the stock solution with known

concentrations.

Measure absorbance: Measure the absorbance of each solution at the wavelength of

maximum absorbance (λmax = 714 nm) using a spectrophotometer. Use distilled water as a

blank.

Plot a calibration curve: Plot a graph of absorbance versus concentration. The graph should

be a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed.

Calculate molar absorptivity: The slope of the line is equal to εl. Divide the slope by the path

length (l) of the cuvette to determine the molar absorptivity (ε).

Naphthol Green B-Based Protein Quantification Assay
This protocol outlines a simple and rapid colorimetric assay for protein quantification based on

the binding of Naphthol Green B to proteins.[6]

Materials:

Naphthol Green B Staining Reagent: Dissolve 100 mg of Naphthol Green B in 50 mL of

95% ethanol. Add 100 mL of 85% phosphoric acid. Bring the final volume to 1 liter with
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deionized water. Filter the solution and store in a brown bottle at 4°C.[6]

Protein Standard Solutions: Prepare a stock solution of Bovine Serum Albumin (BSA) at 1

mg/mL in deionized water. From this, prepare a series of working standards (e.g., 0, 25, 50,

100, 200, and 400 µg/mL).[6]

Unknown protein samples

Spectrophotometer or microplate reader

Test tubes or 96-well microplate

Procedure (Test Tube Method):

Pipette 100 µL of each protein standard and unknown sample into separate test tubes.[6]

Add 5.0 mL of the Naphthol Green B Staining Reagent to each tube.[6]

Mix thoroughly by vortexing.[6]

Incubate at room temperature for 10 minutes.[6]

Zero the spectrophotometer with the blank (0 µg/mL protein standard).[6]

Measure the absorbance of each sample at the optimal wavelength (experimentally

determined, typically in the range of 600-650 nm).[6]

Plot a standard curve of absorbance versus protein concentration and determine the

concentration of the unknown samples.

Procedure (Microplate Method):

Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well

microplate.[6]

Add 200 µL of the Naphthol Green B Staining Reagent to each well.[6]

Mix on a plate shaker for 30 seconds.[6]
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Incubate at room temperature for 5 minutes.[6]

Measure the absorbance at the optimal wavelength using a microplate reader.[6]

Generate a standard curve and calculate the unknown protein concentrations.

Histological Staining: Modified Masson's Trichrome
Naphthol Green B can be used as a counterstain for collagen in trichrome staining methods,

providing a vibrant green color to connective tissue.[2]

Materials:

Paraffin-embedded tissue sections (5 µm)

Weigert's iron hematoxylin

Biebrich scarlet-acid fuchsin solution

Phosphomolybdic/Phosphotungstic acid solution

Naphthol Green B solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)[2]

1% Acetic acid solution

Ethanol series (70%, 95%, 100%)

Xylene

Resinous mounting medium

Procedure:

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through

descending grades of ethanol to distilled water.[2]

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes, then wash in running

tap water.[2]
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Cytoplasmic and Muscle Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15

minutes.[2]

Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution.

Collagen Staining: Stain in the Naphthol Green B solution.

Dehydration and Mounting: Dehydrate through an ethanol series, clear in xylene, and mount

with a resinous mounting medium.

Interaction with Biological Macromolecules
The primary mechanism of Naphthol Green B as a biological stain is its non-covalent binding

to proteins, driven mainly by electrostatic interactions.[3] The negatively charged sulfonic acid

groups on the dye molecule are attracted to positively charged regions on the protein surface,

such as those rich in lysine and arginine residues.[3]

Quantitative Binding Data: Naphthol Green B and
Bovine Serum Albumin (BSA)
The interaction between Naphthol Green B and BSA has been characterized by fluorescence

spectroscopy, revealing a strong binding affinity.[7]

Parameter Value Significance

Binding Constant (Ka) 1.411 x 10⁵ L·mol⁻¹

Indicates a strong binding

affinity between Naphthol

Green B and BSA.[7]

Number of Binding Sites (n) ~1.26
Suggests an approximate 1:1

binding stoichiometry.[7]

Enthalpy Change (ΔH) -5.707 kJ·mol⁻¹

The negative value indicates

that the binding process is

exothermic.[7]

Gibbs Free Energy Change

(ΔG)
-30.25 kJ·mol⁻¹

The negative value signifies

that the binding is a

spontaneous process.[7]
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Visualizations
Chemical Structure of Naphthol Green B
Caption: Chemical structure of Naphthol Green B.

Experimental Workflow for Protein Quantification
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Caption: Workflow for Naphthol Green B protein assay.
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Conceptual Diagram of Naphthol Green B - Protein
Interaction

Naphthol Green B - Protein Binding

Protein Surface Naphthol Green B Molecule

Protein
(e.g., Collagen, BSA)

Naphthol Green B

Electrostatic Interaction

Positively Charged
Amino Acid Residues
(e.g., Lysine, Arginine)

Negatively Charged
Sulfonic Acid Groups

(-SO₃⁻)

Click to download full resolution via product page

Caption: Naphthol Green B-protein electrostatic interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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